molecular formula C15H12O3 B3368166 Methyl 2-(3-formylphenyl)benzoate CAS No. 205823-15-0

Methyl 2-(3-formylphenyl)benzoate

Cat. No.: B3368166
CAS No.: 205823-15-0
M. Wt: 240.25 g/mol
InChI Key: IEWVKJWDYYBZAO-UHFFFAOYSA-N
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Description

Methyl 2-(3-formylphenyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-carboxybenzaldehyde with methanol in the presence of an acid catalyst. Another method employs the use of trimethylsilyldiazomethane as a base to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-formylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-formylphenyl)benzoate has a wide range of applications in scientific research:

Properties

IUPAC Name

methyl 2-(3-formylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWVKJWDYYBZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572361
Record name Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205823-15-0
Record name Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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